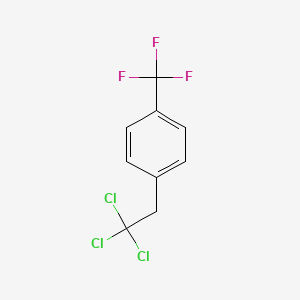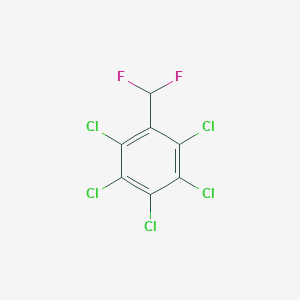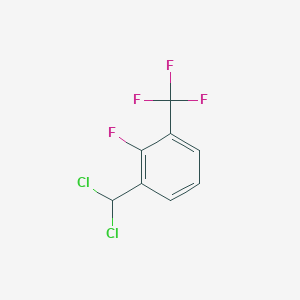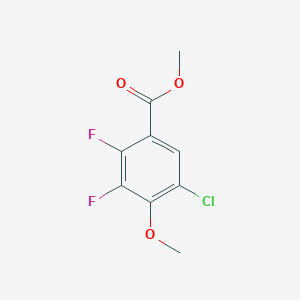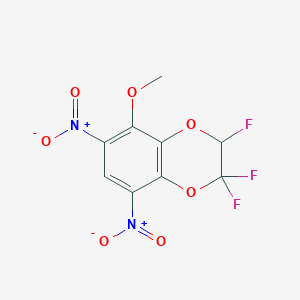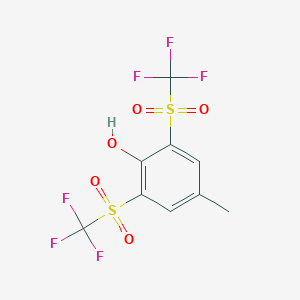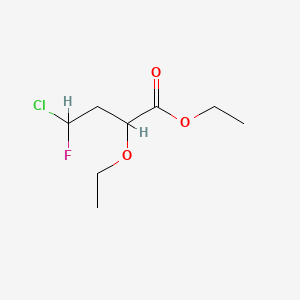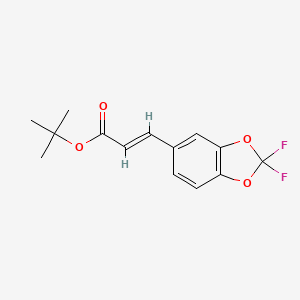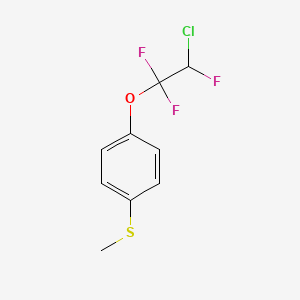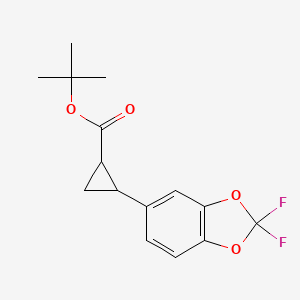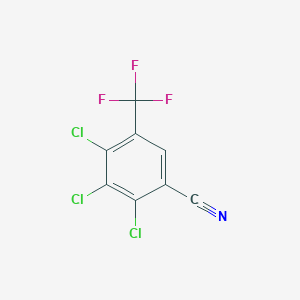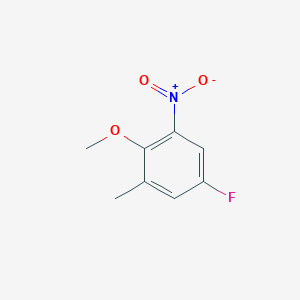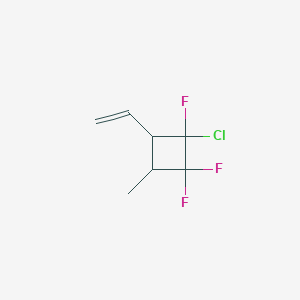
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane is a fascinating chemical compound with a unique structure that includes a cyclobutane ring substituted with chlorine, ethenyl, and trifluoromethyl groups.
Preparation Methods
The synthesis of 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-chloro-1,2,2-trifluoroethene and 3-methylcyclobutene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or other oxygen-containing functional groups using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane has several scientific research applications:
Chemical Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with improved efficacy and reduced side effects.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity or function.
Pathways Involved: These interactions can trigger various biochemical pathways, resulting in the desired therapeutic or chemical effects.
Comparison with Similar Compounds
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane can be compared with other similar compounds, such as:
1-Chloro-1,2,2-trifluoroethene: This compound shares the trifluoromethyl and chlorine substituents but lacks the cyclobutane ring.
3-Methylcyclobutene: This compound has the cyclobutane ring and methyl group but lacks the chlorine and trifluoromethyl substituents.
1-Chloro-4-ethenylcyclobutane: This compound has the cyclobutane ring and ethenyl group but lacks the trifluoromethyl substituents.
The uniqueness of this compound lies in its combination of substituents, which imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF3/c1-3-5-4(2)7(10,11)6(5,8)9/h3-5H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVVEVGACJWYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C1(F)F)(F)Cl)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
